2-(4-Fluoro-3-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane
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Overview
Description
2-(4-Fluoro-3-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom within a dioxaborinane ring, which is attached to a 4-fluoro-3-methylphenyl group. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-3-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the reaction of 4-fluoro-3-methylphenylboronic acid with a suitable diol under dehydrating conditions. One common method involves the use of pinacol as the diol, which reacts with the boronic acid in the presence of a dehydrating agent such as toluene or xylene, often under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated systems for precise control of temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-3-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane undergoes several types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form boranes.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 4-Fluoro-3-methylphenylboronic acid.
Reduction: 4-Fluoro-3-methylphenylborane.
Substitution: 4-Bromo-3-methylphenylboronic ester.
Scientific Research Applications
2-(4-Fluoro-3-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of boron-containing drugs for cancer therapy and other medical applications.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The primary mechanism of action for 2-(4-Fluoro-3-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane involves its role as a boron source in Suzuki-Miyaura cross-coupling reactions. The compound undergoes transmetalation with a palladium catalyst, transferring the boron-bound aryl group to the palladium center. This is followed by reductive elimination to form the desired carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-methylphenylboronic acid: Similar structure but lacks the dioxaborinane ring.
2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl(pyrrolidin-1-yl)methanone: Contains a similar boronic ester moiety but with different substituents.
Uniqueness
2-(4-Fluoro-3-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane is unique due to its specific combination of a fluoro-substituted phenyl group and a dioxaborinane ring. This structure imparts distinct reactivity and stability, making it particularly useful in cross-coupling reactions and other synthetic applications.
Biological Activity
2-(4-Fluoro-3-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on available literature, including case studies and research findings.
Chemical Structure and Properties
The compound has the following chemical properties:
- CAS Number : 1177399-08-4
- Molecular Formula : C13H18BFO2
- Molecular Weight : 236.09 g/mol
- InChI Key : UNTVLIKQVDPHFS-UHFFFAOYSA-N
Research indicates that compounds similar to this compound may exhibit antiproliferative effects against various cancer cell lines. The mechanism often involves the modulation of cytochrome P450 enzymes, which are crucial for drug metabolism and bioactivation.
Key Findings:
- Antiproliferative Activity : Similar fluorinated compounds have shown potent antiproliferative activity against sensitive cancer cells. For instance, fluorinated benzothiazoles were noted for their ability to induce expression of CYP1A1 and bind covalently to macromolecules in sensitive cells, leading to cell death .
- Biphasic Dose-Response Relationship : Some studies indicate a biphasic dose-response relationship in fluorinated compounds that complicates their development as chemotherapeutics. This characteristic is crucial for understanding optimal dosing strategies .
Biological Activity Data
The following table summarizes key biological activities reported for related compounds:
Compound | Activity | Target Cells | Mechanism |
---|---|---|---|
2-(4-Amino-3-methylphenyl)benzothiazole | Antiproliferative | Breast and renal cancer | Induces CYP1A1 expression; DNA adduct formation |
5F 203 (Fluorinated benzothiazole) | Antiproliferative | Sensitive cancer cells | Metabolized to reactive species; binds to macromolecules |
This compound | Potentially similar mechanisms | Various cancer cell lines | Hypothesized modulation of CYP450 enzymes |
Case Studies
-
Case Study on Anticancer Activity :
A study explored the effects of fluorinated compounds on cancer cell lines. The results demonstrated that these compounds could effectively inhibit cell growth through mechanisms involving metabolic activation and interaction with cellular macromolecules. The study highlighted the importance of structural modifications in enhancing biological activity . -
Toxicological Assessment :
Toxicological evaluations indicated that while certain derivatives exhibit promising biological activities, they also require careful assessment regarding their safety profiles due to potential cytotoxic effects observed at higher concentrations .
Properties
IUPAC Name |
2-(4-fluoro-3-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BFO2/c1-9-6-10(4-5-11(9)14)13-15-7-12(2,3)8-16-13/h4-6H,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IONBNTLDYCNOQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC(=C(C=C2)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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